molecular formula C16H12N2 B1646274 [1,1']Biindolyl

[1,1']Biindolyl

Cat. No.: B1646274
M. Wt: 232.28 g/mol
InChI Key: QZKLZARWTJMZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements as members of the ring, form a cornerstone of organic and medicinal chemistry. The indole (B1671886) ring system, an aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prominent member of this class. Its planarity and aromaticity contribute to the stability and reactivity of molecules in which it is found. [1,1']Biindolyl, with the molecular formula C16H12N2, is a dimer of indole where two indole units are connected at the nitrogen atom (position 1) of each ring. This N-N linkage distinguishes it from other biindolyl isomers and profoundly influences its electronic and steric properties, making it a subject of considerable interest. The study of such molecules is crucial for developing new pharmaceuticals, advanced materials, and novel synthetic methodologies.

Isomeric Forms of Biindolyls and Their Significance

A particularly significant aspect of certain biindolyl isomers is the phenomenon of atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation around a single bond. This restricted rotation, often due to bulky substituents in the ortho positions of the biaryl system, creates a chiral axis, leading to non-superimposable, enantiomeric conformers that can often be isolated. While this compound itself does not exhibit atropisomerism due to the nature of the N-N bond, substituted derivatives of other biindolyls, such as BINOL (1,1'-bi-2-naphthol), are famous examples of atropisomeric compounds used as chiral ligands in asymmetric catalysis. The potential for creating axially chiral biindolyls has driven significant research into their synthesis and applications.

IsomerPoint of LinkageKey Significance
This compound N-N'Unique electronic properties due to direct N-N bond.
[2,2']Biindolyl C2-C2'Precursor to indolocarbazoles; can form atropisomers with appropriate substitution.
[2,3']Biindolyl C2-C3'Studied for the synthesis of complex alkaloids and functional materials.
[3,3']Biindolyl C3-C3'Found in natural products; can exhibit atropisomerism and is used in asymmetric synthesis.

Research Trajectory of this compound

The exploration of biindolyl chemistry has evolved significantly over the years. Early research focused on the fundamental synthesis and characterization of these compounds. However, with the advent of modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions, the ability to construct biindolyls with high efficiency and selectivity has greatly advanced. This has paved the way for more in-depth investigations into their properties and applications.

In recent decades, research on this compound and its derivatives has expanded into several key areas:

Materials Science: The unique optical and electrical properties of the this compound scaffold have made it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Medicinal Chemistry: Biindolyl derivatives are being investigated for a range of biological activities, including potential anticancer, antibacterial, and antifungal properties. The indole motif is a well-established pharmacophore, and dimerization offers a strategy to create novel molecular architectures with potentially enhanced or new therapeutic effects.

Organic Synthesis: this compound serves as a valuable intermediate in the synthesis of more complex indole-based molecules, which are crucial for the development of new drugs and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

1-indol-1-ylindole

InChI

InChI=1S/C16H12N2/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-12H

InChI Key

QZKLZARWTJMZLQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN2N3C=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CN2N3C=CC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies for 1,1 Biindolyl and Its Derivatives

Direct Coupling and Cyclization Approaches

Direct coupling and cyclization reactions represent a major avenue for the synthesis of [1,1']biindolyls. These methods often involve the formation of the N-N bond as a key step and can be catalyzed by various transition metals.

Copper(I)-Catalyzed Double Domino Reactions

A highly efficient method for synthesizing substituted 1,1′-bisindoles involves a copper(I)-catalyzed double domino reaction. This one-step process utilizes a three-component reaction between a 1,2-bis(2-bromoaryl)hydrazine and two molecules of a 1,3-diketone. The reaction, catalyzed by 10 mol% copper(I) iodide (CuI) with cesium carbonate (Cs2CO3) as the base in dimethyl sulfoxide (B87167) (DMSO) at 100 °C, results in the formation of four chemical bonds in a single operation. This domino sequence consists of a double condensation followed by an Ullmann-type C-C coupling, affording substituted 1,1′-bisindoles in yields of up to 92%. This approach is notable for its efficiency and the use of readily available starting materials.

Table 1: Copper(I)-Catalyzed Synthesis of 1,1'-Bisindoles

Starting Material 1 Starting Material 2 Catalyst Base Solvent Temperature (°C) Yield (%) Reference

N-Arylation/Direct Arylation Sequential Processes

A one-pot synthesis for unsymmetrical 2,2′-biindolyl derivatives has been developed utilizing a sequential copper-catalyzed N-arylation and palladium-catalyzed direct arylation. This process starts with readily prepared o-gem-dibromovinyl substrates and produces the desired biindolyls in moderate to good yields. Another palladium-catalyzed domino reaction sequence involves an intermolecular amination followed by an intramolecular direct arylation to produce functionalized indoles and carbazoles. This method is advantageous as it can utilize inexpensive but less reactive aryl chlorides as electrophiles. The optimization of this reaction identified sodium tert-butoxide as the preferred base and tricyclohexylphosphine (B42057) (PCy3) as an effective ligand.

Palladium-Catalyzed De Novo Indole (B1671886) Skeleton Construction for N-N Bisindoles

A significant advancement in the synthesis of N-N bisindoles involves the palladium-catalyzed de novo construction of one of the indole skeletons. This strategy allows for the creation of a wide variety of N-N axially chiral bisindoles with high yields and excellent enantioselectivities through a cascade condensation/N-arylation reaction. This method has also been successfully applied to the synthesis of structurally diverse indole-pyrrole and indole-carbazole atropisomers possessing a chiral N-N axis. An efficient one-pot domino reaction reported by Halland and colleagues involves the reaction of 2-bromo phenyl acetylene (B1199291) with indol-1-amine, catalyzed by palladium, to yield N-indole substituted 2-phenylindoles in 82% yield. The reaction proceeds through the initial palladium-catalyzed coupling to form an N'-aryl-N,N'-indole intermediate, which then undergoes an in-situ "5-endo-dig" cyclization to furnish the final product.

Strategies Involving Lithiated Indole Intermediates

The use of lithiated indole intermediates is a key strategy for the synthesis of substituted indoles, which can be precursors to [1,1']biindolyls. C-metallation of indoles typically requires N-protection to prevent the abstraction of the more acidic N-H proton. Protecting groups like phenylsulfonyl or t-butoxycarbonyl facilitate lithiation at the C-2 position through intramolecular chelation. The resulting 2-lithioindoles can then react with various electrophiles. For instance, the dilithiation of 1,1'-(dimethylaminomethyl)-3,3'-biindolyl followed by quenching with chlorodiphenylphosphine (B86185) is a key step in the synthesis of certain diphosphine ligands based on the biindolyl scaffold. Another approach involves the generation of a lithiated intermediate from Boc-protected ortho-aminostyrenes through an alkyllithium addition, which then undergoes a cascade reaction with an electrophile to form the indole ring system.

Synthesis of Atropisomeric [1,1']Biindolyls

The synthesis of atropisomeric [1,1']biindolyls, which are chiral due to restricted rotation around the N-N bond, presents a significant synthetic challenge. The development of enantioselective methods is crucial for accessing these valuable compounds for applications in asymmetric catalysis and medicinal chemistry.

Enantioselective Synthesis via Palladium Catalysis

Palladium catalysis has emerged as a powerful tool for the enantioselective synthesis of atropisomeric [1,1']biindolyls. The first enantioselective synthesis of N-N bisindole atropisomers was achieved through the palladium-catalyzed de novo construction of one indole skeleton. This method, employing a cascade condensation/N-arylation reaction, provides access to a wide range of N-N axially chiral bisindoles in good yields and with excellent enantioselectivities.

In a different approach, an asymmetric Larock indole synthesis was developed using a palladium catalyst in combination with a chiral sulfinamide phosphine (B1218219) ligand. This method allows for the rapid construction of various axially chiral N-arylindole compounds with yields up to 96% ee. Another variation of the asymmetric Larock indole synthesis utilizes chiral phosphoramidite (B1245037) ligands to generate the enantiomeric indole ring from N-pyrrolyl-o-iodoaniline and an internal alkyne with high efficiency and good enantioselectivity.

Furthermore, palladium-catalyzed intramolecular C-H arylation has been employed for the enantioselective synthesis of indole-based atropisomers. Using a TADDOL-derived phosphoramidite ligand, this directing-group-free transformation proceeds via a dynamic kinetic resolution to deliver products with high enantiomeric ratios.

Table 2: Enantioselective Palladium-Catalyzed Syntheses of Atropisomeric [1,1']Biindolyls and Related N-Arylindoles

Reaction Type Catalyst System Chiral Ligand Key Features Enantioselectivity (ee) Reference
De Novo Indole Construction Pd(OAc)2 / Cs2CO3 DTBM-SEGPHOS Cascade condensation/N-arylation Excellent
Asymmetric Larock Indole Synthesis Palladium Catalyst Chiral Sulfinamide Phosphine Rapid construction of N-arylindoles up to 96%
Asymmetric Larock Indole Synthesis Palladium Catalyst Chiral Phosphoramidite From N-pyrrolyl-o-iodoaniline High

Atroposelective Halogenation Strategies

The controlled introduction of halogen atoms into the [1,1']Biindolyl scaffold is a critical step for creating stereochemically defined building blocks. Atroposelective halogenation establishes axial chirality by installing bulky groups that restrict rotation around the N-N' or C-C bond, leading to stable, non-interconverting atropisomers.

One notable strategy involves the atropselective dibromination of a 1,1'-disubstituted 2,2'-biindolyl (B1278822). In this approach, a 2,2'-biindolyl bearing chiral (R)-configured substituents at the N1 and N1' positions undergoes bromination using achiral brominating agents. This process demonstrates a point-to-axial asymmetric induction, where the existing chirality in the N-substituents directs the stereochemical outcome of the bromination at the C3 and C3' positions. This method has achieved high levels of atropselectivity, yielding either the (M)- or (P)-atropisomer of the 3,3'-dibromobiindolyl depending on the reaction conditions. A key advantage of this route is that it avoids the need for resolving a racemic mixture, a common requirement in the synthesis of other biaryl diphosphane (B1201432) ligands.

Atroposelective Dibromination of a 1,1'-Disubstituted 2,2'-Biindolyl

SubstrateBrominating ReagentMajor AtropisomerSelectivityReference
(R,R)-1,1'-disubstituted 2,2'-biindolylAchiral (e.g., NBS, Br₂)(M)- or (P)-3,3'-dibromo-2,2'-biindolylUp to 95% atropselectivity

Broader enzymatic strategies, while not yet specifically demonstrated on this compound itself, highlight a promising direction for atroposelective halogenation. Flavin-dependent halogenases (FDHs) are enzymes that catalyze site-selective chlorination and bromination on electron-rich aromatic compounds. Researchers have successfully engineered FDHs through directed evolution to perform highly selective halogenations on non-native substrates, including atroposelective reactions on biaryl compounds. These enzymes utilize a flavin cofactor to generate a reactive hypohalous acid within the enzyme's active site, which then halogenates the bound substrate with high selectivity controlled by molecular recognition. This biocatalytic approach has been applied to achieve atroposelective halogenation of compounds like 3-aryl-4(3H)-quinazolinones, showcasing the potential for creating stable atropisomers.

Derivatization Strategies of the this compound Scaffold

The derivatization of the pre-formed this compound core is essential for tuning its properties and for its application in fields like asymmetric catalysis. Functionalization can be directed to various positions on the indole rings.

Functionalization at Various Positions (e.g., 2,2', 3,3')

The 2,2' and 3,3' positions of the biindolyl scaffold are common targets for functionalization due to their influence on the molecule's steric and electronic properties.

3,3' Positions: As previously discussed, atroposelective dibromination provides a direct route to 3,3'-difunctionalized 2,2'-biindolyls. The resulting 3,3'-dibromobiindolyls are valuable intermediates. For instance, they can be converted into biindolyldiphosphanes without loss of their atropisomeric purity. Other synthetic approaches for 3,3'-biindolyl derivatives involve the oxidative coupling of N-acetylindole using reagents like tellurium tetrachloride (TeCl₄).

2,2' and 2,3' Positions: The synthesis of unsymmetrical 2,2'-biindolyl derivatives has been achieved through a one-pot sequence involving a copper-catalyzed N-arylation followed by a palladium-catalyzed direct arylation. The interaction of 2,2'-biindolyl with elemental sulfur can lead to complex systems containing four indole moieties. Furthermore, reactions involving 2,3'-biindolyl can be used to synthesize indolo[3,2-a]carbazoles. The selective functionalization of indole at the C2 and C3 positions can be achieved via successive iodine-copper exchange reactions, a method that could potentially be adapted for the biindolyl scaffold.

Incorporation of Specific Functional Groups

The introduction of specific functional groups onto the biindolyl framework is key to creating tailored molecules, such as chiral ligands for catalysis.

Phosphorus-Containing Groups: The 3,3'-dibromo-2,2'-biindolyls serve as precursors for the synthesis of novel diphosphane ligands, such as (M)- and (P)-BINAP-type ligands. These biindolyldiphosphanes have demonstrated effectiveness as ligands in catalytic asymmetric hydrogenations and allylations.

Sulfur-Containing Groups: The this compound scaffold can be functionalized with sulfur-containing groups. Thionation reactions on 3,3'-biindolyl using elemental sulfur or Lawesson's reagent can produce bisindoles with polysulfur bridges.

Trifluoromethylsulfonyl (Triflone) Groups: A direct method for synthesizing biindolyl triflones has been developed. This approach involves the initial trifluoromethanesulfonylation of an indole using triflic anhydride (B1165640) (Tf₂O) and 2,4,6-tri-tert-butylpyridine (B184576) (TTBP) to form an indole triflone. Subsequent treatment of this intermediate with a base, without the need for organometallic reagents, yields the corresponding biindolyl triflone. This method is efficient and has been successfully performed in environmentally benign solvents.

Synthesis of Biindolyl Triflones

Starting MaterialReagentsProductYieldReference
Indole TrifloneBase (e.g., DBU, K₂CO₃)Biindolyl Triflone51-81%

Molecular Structure and Conformational Analysis of 1,1 Biindolyls

Stereochemical Considerations and Atropisomerism

Atropisomerism is a form of stereoisomerism that arises from restricted rotation around a single bond. In the case of [1,1']Biindolyl, the rotation around the N-N' single bond can be hindered by the steric bulk of the indole (B1671886) rings and any substituents present. This restricted rotation can lead to the existence of stable, separable enantiomeric or diastereomeric conformers known as atropisomers.

The stability of these atropisomers is determined by the energy barrier to rotation around the chiral axis. For atropisomers to be isolable at room temperature, the rotational barrier must be sufficiently high. In this compound systems, the presence of bulky substituents on the indole rings, particularly at the 2, 2', 7, and 7' positions, can significantly increase this barrier.

The phenomenon of atropisomerism is of considerable importance in medicinal chemistry and materials science, as different atropisomers can exhibit distinct biological activities and physical properties. For instance, the selective synthesis of a single atropisomer can be crucial in the development of new drugs or chiral materials.

Structural Elucidation by X-ray Crystallography

The general procedure for X-ray crystallography involves growing a single crystal of the compound, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Table 1: Illustrative Crystallographic Data for a Related Biheterocyclic Compound

ParameterValue
Compound1,1´-bis[2-(trimethylsilanyl)ethoxymethyl]-[3,3´]biindazolyl
FormulaC24H34N4O2Si2
Crystal SystemNot specified
Space GroupNot specified
a (Å)Not specified
b (Å)Not specified
c (Å)Not specified
α (°)Not specified
β (°)Not specified
γ (°)Not specified
Note: Specific unit cell parameters for this compound were not available in the search results. This table serves as an example of the type of data obtained from X-ray crystallography.

Conformational Dynamics and Interconversion Barriers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from rotation around the N-N' bond. The relative energies of the different conformations (rotamers) and the energy barriers separating them determine the conformational dynamics of the molecule.

The interconversion between different atropisomeric conformers of this compound involves overcoming a rotational energy barrier. The height of this barrier is influenced by several factors, including steric hindrance between the two indole moieties and electronic effects. In unsubstituted this compound, the barrier to rotation is expected to be relatively low, allowing for rapid interconversion at room temperature. However, as mentioned earlier, the introduction of bulky substituents can significantly increase this barrier, potentially allowing for the isolation of individual atropisomers.

Computational methods, alongside experimental techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy, are often employed to study the conformational dynamics and estimate the interconversion barriers. For example, a study on 3-aryl indoles calculated a racemization barrier of 24.1 kcal/mol, which is low enough for dynamic kinetic resolution at ambient temperatures. In contrast, a related biaryl system was calculated to have a much higher barrier of 37.9 kcal/mol, indicating high configurational stability. These findings highlight the significant impact of molecular structure on the rotational barrier.

The study of conformational dynamics is essential for understanding how these molecules behave in solution and how they interact with other molecules, which is critical for applications in areas like catalysis and drug design.

Spectroscopic Characterization of 1,1 Biindolyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For [1,1']Biindolyl, both ¹H and ¹³C NMR provide critical data regarding the electronic environment of each atom and the connectivity within the molecule. Due to the C2 symmetry of the this compound molecule, the number of unique signals is halved, simplifying the spectra.

¹H NMR Studies

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole (B145914) and benzene (B151609) rings of the indole (B1671886) moieties. Due to the N-N linkage, the signals for the protons on the five-membered ring (H2/H2' and H3/H3') are particularly diagnostic. The chemical shifts are influenced by the anisotropic effects of the adjacent aromatic system and the altered electron density at the nitrogen atom compared to indole. The protons on the benzene portion of the molecule (H4/H4', H5/H5', H6/H6', and H7/H7') typically appear as a complex set of multiplets in the aromatic region.

Detailed research findings on the precise chemical shifts and coupling constants for the parent this compound are not extensively documented in publicly available literature, precluding the creation of a specific data table.

¹³C NMR Studies

The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. Due to symmetry, eight distinct signals are anticipated for the 16 carbon atoms. The chemical shifts of the carbons in the pyrrole ring (C2/C2', C3/C3', C3a/C3a') and the benzene ring (C4/C4', C5/C5', C6/C6', C7/C7', C7a/C7a') are indicative of their electronic environment. The carbons directly bonded to the nitrogen (C3a/C3a' and C7a/C7a') are of particular interest, as their chemical shifts reflect the unique N-N bond.

Specific, experimentally verified ¹³C NMR data for unsubstituted this compound are sparse in published research, which prevents the compilation of a detailed data table.

Infrared (IR) Spectroscopic Analysis of Vibrational Modes

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. A key feature to note in the IR spectrum of this compound is the absence of the N-H stretching vibration, which is typically observed as a sharp peak around 3400 cm⁻¹ in indole and its C-C linked dimers. The spectrum would be dominated by C-H stretching vibrations from the aromatic and pyrrolic rings (typically above 3000 cm⁻¹), C=C stretching vibrations of the aromatic and pyrrole rings (in the 1600-1450 cm⁻¹ region), and various C-H bending vibrations. The N-N stretching frequency is expected to be weak and difficult to assign definitively from the spectrum.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic/Pyrrolic C-H Stretch3150 - 3000
C=C Aromatic Ring Stretch1610 - 1580
C=C Pyrrole Ring Stretch1550 - 1450
C-H In-plane Bending1300 - 1000
C-H Out-of-plane Bending900 - 675

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a conjugated system. The spectrum of this compound is characterized by absorptions corresponding to π→π* transitions. Compared to a single indole molecule, which typically shows absorption maxima around 270-290 nm, the extended conjugation and electronic interaction across the N-N bond in this compound can lead to shifts in the absorption bands. The specific wavelengths (λmax) and molar absorptivities (ε) are dependent on the conformation of the molecule, as the degree of overlap between the π-systems of the two indole units is sterically dependent. Theoretical calculations often complement experimental data to assign the observed electronic transitions.

Transition Type Approximate λmax (nm) Notes
π→π250 - 300The exact position and intensity are sensitive to molecular conformation and solvent.
π→π200 - 230Higher energy transition within the indole system.

Mass Spectrometry in Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₆H₁₂N₂), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 232.28 g/mol ). The fragmentation pattern can provide structural information. Common fragmentation pathways for indole-containing compounds involve the cleavage of the rings. In the case of this compound, the N-N bond is a likely point of initial cleavage, which could lead to a fragment ion corresponding to a single indole cation radical (m/z ≈ 116) or related structures.

Ion Expected m/z Identity
[C₁₆H₁₂N₂]⁺~232Molecular Ion (M⁺)
[C₈H₆N]⁺~116Putative Indole Cation Radical Fragment

Reactivity and Mechanistic Investigations of 1,1 Biindolyl

Nucleophilic Aromatic Substitution Reactions on Halogenated [1,1']Biindolyl Analogues

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. In the context of this compound, this type of reaction would typically be performed on halogenated derivatives, where a halogen atom serves as a leaving group. The general mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing substituents ortho or para to the leaving group.

While direct studies on halogenated this compound are not extensively documented in the provided search results, the reactivity of analogous halogenated aza-aromatic systems provides valuable insights. For instance, halogenated 1-azaazulenes and 2,3-benzo-1-azaazulenes are known to be effective acceptors for nucleophiles in substitution reactions. A study on halogenated 1H-cyclohepta[2,1-b;3,4-b']diindoles, which contain a biindolyl-like core, demonstrated successful SNAr reactions. In this work, a 6,8-dichloro-1H-cyclohepta[2,1-b;3,4-b']diindole derivative was shown to react with various secondary amines, such as piperidine, morpholine, and N-methylpiperazine, to yield the corresponding diamino-substituted products in good to high yields (82-95%). The reactions were typically carried out by heating the dichloro compound with the amine, which also served as the solvent, in a sealed tube at temperatures ranging from 100-120°C.

The reactivity of the halogen in SNAr reactions follows a trend that is counterintuitive when compared to SN1 and SN2 reactions. For SNAr, the reactivity order is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the polarization of the carbon-halogen bond. The high electronegativity of fluorine makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Table 1: Nucleophilic Aromatic Substitution on a Halogenated Cycloheptadiindole
NucleophileProductYield (%)Reference
Piperidine6,8-Dipiperidino-1H-cyclohepta[2,1-b;3,4-b']diindole82
Morpholine6,8-Dimorpholino-1H-cyclohepta[2,1-b;3,4-b']diindole95
N-Methylpiperazine6,8-Bis(4-methylpiperazin-1-yl)-1H-cyclohepta[2,1-b;3,4-b']diindole88
Dimethylamine6,8-Bis(dimethylamino)-1H-cyclohepta[2,1-b;3,4-b']diindole90
N-Methylaniline6,8-Bis(N-methylanilino)-1H-cyclohepta[2,1-b;3,4-b']diindole86

Reactions Involving Nitrogen Centers

The nitrogen atoms in the this compound structure are key reactive sites. The delocalization of the nitrogen lone pair into the π-system of the indole (B1671886) ring makes the nitrogen atom a weak base. However, it can still undergo reactions with various electrophiles. Due to the presence of two nitrogen atoms, both mono- and di-substituted products can be obtained.

Electrophilic substitution at the nitrogen is a common reaction for indoles. For the related 2,2'-biindolyl (B1278822), treatment with acetic anhydride (B1165640) can lead to a mixture of 1-acetyl and 1,1'-diacetyl derivatives, alongside C-acetylated products. This highlights the competitive nature of N- and C-acylation. For this compound, reactions with electrophiles would primarily target the nitrogen atoms. The use of protecting groups on the nitrogen is a common strategy to control reactivity and to direct substitution to other positions on the indole rings. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen.

The nitrogen centers can also be involved in reactions that lead to more complex heterocyclic systems. For example, the reaction of 2,2'-biindolyl with an excess of formaldehyde (B43269) in refluxing acetic acid results in a complex structure where the nitrogen atoms are incorporated into a new ring system. This suggests that the nitrogen atoms of this compound could also participate in condensation reactions with aldehydes and other electrophiles.

Cyclization Reactions and Annulation Pathways

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions can be designed to form new rings by connecting the two indole units or by building upon one of the existing indole rings.

A notable example is the intramolecular cyclization of 1,1'-carbonyldiindoles. In a study focused on the synthesis of tjipanazoles, 1,1'-carbonyldiindoles were subjected to a palladium-catalyzed intramolecular oxidative coupling reaction to produce 1,1'-carbonyl-2,2'-biindolyls. This reaction directly forges a bond between the C2 positions of the two indole rings, which are linked through the nitrogen atoms via a carbonyl bridge.

Radical cyclizations represent another powerful tool for constructing cyclic molecules. While specific examples starting from this compound are not detailed in the provided search results, the general principles of radical cyclization can be applied. For instance, a radical could be generated on one of the indole rings, which could then attack the other indole ring to form a new C-C bond.

Enamide cyclizations also offer a versatile strategy for the synthesis of N-heterocycles. Enamides can act as nucleophiles, and upon reaction with an electrophile, the resulting iminium ion can be trapped by an internal nucleophile to form a cyclic product. This type of reactivity could be exploited in derivatives of this compound to construct fused ring systems.

Oxidative Coupling Reactions (e.g., Pd-catalyzed)

Oxidative coupling reactions are a direct method for the formation of biaryl compounds, and they have been successfully applied to the synthesis of biindolyls. Palladium-catalyzed oxidative coupling is a particularly powerful tool in this regard. These reactions typically involve the direct C-H activation of two indole units to form a C-C bond.

The intramolecular oxidative coupling of 1,1'-carbonyldiindoles, as mentioned earlier, is a prime example of a Pd-catalyzed process. This reaction was achieved using Pd(OAc)2 as the catalyst and Cu(OAc)2 as an oxidant. The reaction proceeds through the formation of a palladacycle intermediate, followed by reductive elimination to form the C-C bond and regenerate the palladium catalyst.

Intermolecular oxidative coupling of indoles has also been developed for the construction of 2,2'-biindolyls. Metal-assisted oxidative coupling reactions provide a straightforward route to various biaryls. While the focus of the provided search results is often on the formation of 2,2'- or 3,3'-linked biindolyls, similar principles could be applied to the functionalization of the this compound core, for example, by coupling it with other aromatic systems.

Table 2: Palladium-Catalyzed Intramolecular Oxidative Coupling of 1,1'-Carbonyldiindoles
SubstrateCatalystOxidantProductYield (%)Reference
1,1'-CarbonyldiindolePd(OAc)2Cu(OAc)21,1'-Carbonyl-2,2'-biindolyl76
5,5'-Dibromo-1,1'-carbonyldiindolePd(OAc)2Cu(OAc)25,5'-Dibromo-1,1'-carbonyl-2,2'-biindolyl65
5,5'-Dimethoxy-1,1'-carbonyldiindolePd(OAc)2Cu(OAc)25,5'-Dimethoxy-1,1'-carbonyl-2,2'-biindolyl72

Reactivity with Sulfur-Containing Reagents

The reaction of indoles and biindoles with sulfur-containing reagents can lead to a variety of interesting and structurally novel sulfur-containing heterocyclic compounds. Thionation reactions, using reagents like elemental sulfur or phosphorus pentasulfide (P4S10), are common methods for introducing sulfur into organic molecules.

The interaction of 2,2'-biindolyl with elemental sulfur has been shown to produce a complex system containing four indole moieties within a 12-membered central ring that incorporates two S-S linkages. This demonstrates the ability of biindolyl systems to react with sulfur to form macrocyclic structures. Furthermore, the reaction of 3,3'-biindolyl with P4S10 can lead to bisindoles with polysulfur bridges.

Thiols and their corresponding thiolates are excellent nucleophiles and can participate in a variety of reactions. While direct reactions of thiols with this compound are not specified in the search results, it is conceivable that under appropriate conditions, such as in the presence of a halogenated this compound derivative, thiols could act as nucleophiles in SNAr reactions to form sulfur-linked biindolyls.

The reaction of indoles with sulfur-based reagents can also lead to the formation of thiones. For example, the reaction of indoles with one equivalent of sulfur can lead to indoline-2-thiones. This type of reactivity could potentially be applied to the this compound system to introduce thiocarbonyl groups.

Coordination Chemistry and Catalytic Applications of 1,1 Biindolyl Based Ligands

Design and Synthesis of Chiral Diphosphine Ligands from Biindolyl Scaffold

The synthesis of chiral diphosphine ligands based on the 2,2'-biindolyl (B1278822) scaffold represents a significant advancement in ligand design. A highly concise, scalable, and stereoselective synthesis has been developed, starting from commercially available chiral building blocks. This methodology utilizes an efficient central-to-axial chirality transfer strategy, allowing for the creation of a variety of bisphosphine ligands on a decagram scale with total yields of up to 58% in just three steps. This approach provides a practical and straightforward route to this class of chiral chelating diphosphines, where the two phosphine (B1218219) moieties can be varied independently. This modularity is crucial for systematically studying the influence of both steric and electronic factors on the stereoselectivity of catalytic reactions.

The synthesis of these ligands often involves the resolution of racemic mixtures to obtain the desired enantiomerically pure form. For instance, the synthesis and resolution of 2,2'-bis(diphenylphosphino)-[3,3']biindolyl have been reported, highlighting it as a new atropisomeric ligand for transition metal catalysis. The ability to access both enantiomers of a chiral ligand is critical for controlling the stereochemical outcome of asymmetric reactions.

Application in Transition Metal Catalysis

[1,1']Biindolyl-based diphosphine ligands have demonstrated exceptional performance in various transition metal-catalyzed reactions. Their unique structural and electronic properties make them highly effective in promoting stereoselectivity and efficiency in catalytic transformations.

Asymmetric Catalysis (e.g., Hydrogenation)

A key application of these chiral biindolyl-based ligands is in asymmetric hydrogenation. Ruthenium(II) complexes of these ligands have been shown to be outstandingly fast and enantioselective catalysts for the hydrogenation of α- and β-oxoesters. For example, a rhodium complex of a chiral biindolyl-based diphosphine ligand achieved high enantioselectivities (up to 99%) in the asymmetric hydrogenation of various substrates.

The versatility of these ligands extends beyond hydrogenation. They have also been successfully employed in other asymmetric transformations, including conjugate reductions and cycloisomerization reactions. The performance of these ligands is often comparable, and in some cases superior, to well-established chiral ligands like BINAP. For instance, in the Ru(II)-catalyzed hydrogenation of α- and β-oxo esters, the optical and chemical yields obtained with biindolyl-based ligands were comparable to those achieved with BINAP under similar conditions.

The following table summarizes the performance of a biindolyl-based diphosphine ligand in various asymmetric catalytic reactions:

Reaction TypeSubstrateCatalyst SystemEnantiomeric Excess (ee)Reference
Asymmetric Hydrogenationα-KetoesterRh-Biindolyl diphosphineup to 99%
Asymmetric Hydrogenationβ-KetoesterRu-Biindolyl diphosphineHigh
Asymmetric HydroborationOlefinRh-Biindolyl diphosphineHigh
Asymmetric Allylic AlkylationAllylic substratePd-Biindolyl diphosphineHigh

Ligand Steric and Electronic Effects on Catalytic Performance

The catalytic performance of metal complexes is intricately linked to the steric and electronic properties of the coordinating ligands. The design of biindolyl-based ligands allows for the independent tuning of these properties, providing a powerful tool for optimizing catalytic activity and selectivity.

Steric Effects: The bulkiness of the substituents on the phosphine groups and the biindolyl backbone can create a chiral pocket around the metal center. This steric hindrance plays a crucial role in differentiating between the prochiral faces of a substrate, leading to high enantioselectivity. A certain degree of steric crowding is often necessary for high catalytic activity, but excessive steric hindrance can also reduce reaction rates.

Formation and Characterization of Metal Complexes with Biindolyl Ligands

The formation of metal complexes with biindolyl-based ligands is typically achieved by reacting the ligand with a suitable metal precursor. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Common characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for determining the structure of the ligand and its coordination to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the functional groups.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the metal complex.

Mass Spectrometry: This is used to determine the molecular weight and fragmentation pattern of the complexes.

Elemental Analysis: This technique confirms the empirical formula of the synthesized complexes.

The characterization of palladium complexes of biindolyl-type diphosphines has been reported, providing valuable structural data. The coordination of these ligands to metals like ruthenium(II) and rhodium(I) has been established, and these complexes have been directly used as catalysts in hydrogenation reactions.

Computational and Theoretical Studies of 1,1 Biindolyl

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, solving equations that describe the behavior of electrons in molecules to determine their structure and properties. These methods provide a microscopic understanding of molecular systems.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of many-body systems like atoms and molecules. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This iterative process adjusts atomic coordinates to minimize the total energy, thereby identifying the equilibrium structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energies of these orbitals and the gap between them are critical indicators of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive.

An FMO analysis of [1,1']Biindolyl would calculate the energy levels of its HOMO and LUMO. This would help predict its behavior as an electron donor (related to HOMO energy) or electron acceptor (related to LUMO energy) in chemical reactions. While FMO analysis is a standard component of computational studies on novel organic molecules, specific HOMO-LUMO energy values and the corresponding energy gap for this compound have not been reported in the searched literature.

Molecular Electrostatic Potential (MEP) Studies

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other species, particularly identifying regions prone to electrophilic and nucleophilic attack. On an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP study would reveal the electrostatic landscape, highlighting the electron-rich regions on the indole (B1671886) rings and the nature of the potential around the N-N linkage. Such a map would be invaluable for predicting intermolecular interactions and sites of reactivity. Despite the utility of this analysis, specific MEP maps or derived electrostatic potential values for this compound are not documented in the available research. Current time information in Bangalore, IN.

Time-Dependent DFT (TDDFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study molecules in the presence of time-dependent fields, such as light. It is a primary method for calculating the electronic absorption spectra (like UV-Vis spectra) of molecules. TDDFT can predict the wavelengths of maximum absorption (λmax) and the intensities of these absorptions (oscillator strengths), which correspond to electronic transitions between molecular orbitals.

A TDDFT calculation for this compound would predict its UV-Vis spectrum, providing theoretical support for experimental measurements and helping to assign specific electronic transitions (e.g., π → π*). This is crucial for understanding its photophysical properties. However, published TDDFT studies detailing the calculated absorption spectrum for this compound could not be located.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a detailed reaction energy profile can be constructed. The transition state is the highest energy point on the reaction pathway and determines the activation energy of a reaction.

Modeling the reaction mechanisms involving this compound, such as its synthesis or subsequent reactions, would provide deep insight into the feasibility of different pathways and the factors controlling reaction outcomes. This involves locating the transition state structures for each step. Currently, there are no specific computational studies in the surveyed literature that detail reaction mechanisms and the associated transition state analyses for this compound.

Analysis of Non-Covalent Interactions and Hydrogen Bonding

Non-covalent interactions, such as van der Waals forces, π-π stacking, and hydrogen bonds, are critical in determining the three-dimensional structure of molecules and their aggregation behavior in the solid state and in solution. The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and characterize these weak interactions based on the electron density and its derivatives.

An analysis of this compound would identify the nature and strength of any intramolecular and intermolecular non-covalent interactions. For instance, it could reveal π-stacking interactions between the indole rings of different molecules or weak hydrogen bonds involving the C-H groups. This information is vital for understanding its crystal packing and behavior in condensed phases. As with the other computational aspects, a specific NCI analysis or a detailed computational study of the non-covalent interactions in this compound has not been found in the reviewed literature.

: Conformational Searching and Potential Energy Surface Mapping

Computational and theoretical studies are indispensable for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. The rotation around the central N(1)-N(1') single bond gives rise to different spatial arrangements, known as conformations. The study of these conformations, their relative energies, and the energy barriers separating them is achieved through conformational searching and the mapping of the potential energy surface (PES).

While specific computational studies detailing the conformational landscape of this compound are not extensively available in the surveyed literature, the principles can be understood by analogy to related N,N'-linked biheterocycles, such as N,N'-bicarbazole, and N-aryl indoles. The primary focus of such a study is the torsional or dihedral angle defined by the planes of the two indole rings as they rotate around the central N-N' bond.

A potential energy surface scan involves calculating the molecule's total energy at systematic increments of this dihedral angle, from 0° to 360°. This process identifies energy minima, which correspond to stable or metastable conformers, and energy maxima, which represent the transition states between them.

For this compound, two principal types of conformers are anticipated:

Syn (or Eclipsed-like) Conformations: Where the two indole rings are oriented in a similar direction, leading to closer proximity of the benzene (B151609) portions of the indole moieties.

Anti (or Staggered-like) Conformations: Where the indole rings are oriented in opposite directions, maximizing the distance between the bulkier parts of the molecule.

Theoretical calculations on analogous N,N'-linked biazoles have often shown that orthogonal or near-orthogonal conformations are the most stable due to the minimization of steric hindrance and electronic repulsion between the two heterocyclic rings. The repulsion between the lone pairs of the nitrogen atoms and the steric clash between the hydrogen atoms on the carbons adjacent to the bridge (C2/C7' and C2'/C7) are significant factors governing the conformational preferences and the height of the rotational barriers.

The energy difference between these conformers and the rotational energy barriers are key parameters derived from the PES map. In related N-aryl indoles and other biaryls, these barriers can be substantial. For instance, DFT calculations on some N-aryl indoles have shown rotational barriers for the C-N axis to be as high as 28.5 kcal/mol, which is sufficient to allow for the isolation of stable rotational isomers (atropisomers) at room temperature. In the case of this compound, the N-N bond is shorter than a C-N bond, and the electronic repulsion between nitrogen lone pairs could lead to a significant rotational barrier. If this barrier exceeds approximately 23 kcal/mol, atropisomerism—the existence of configurationally stable enantiomers resulting from hindered rotation—becomes possible.

The findings from a typical conformational analysis of a biheterocyclic compound like this compound are summarized in the table below, illustrating the type of data that would be generated.

ParameterDescriptionExpected Findings for this compound (by Analogy)
Key Dihedral Angle Torsion angle describing the rotation around the N(1)-N(1') bond.The C(7a)-N(1)-N(1')-C(7a') dihedral angle would define the overall conformation.
Stable Conformers Geometries corresponding to local minima on the potential energy surface.At least two minima are expected: a near-orthogonal gauche or anti form (likely the global minimum) and a higher energy syn form.
Transition States Geometries corresponding to maxima on the potential energy surface, representing the energy barrier to rotation.Planar or near-planar arrangements would likely represent the transition states, with significant steric and electronic repulsion.
Rotational Energy Barrier (ΔG‡) The energy required to interconvert between stable conformers.The barrier is expected to be significant due to steric hindrance from the ortho-hydrogens and lone pair-lone pair repulsion. By analogy with related compounds, it could be in the range that allows for atropisomerism.

Such computational explorations provide fundamental insights into the molecule's structural preferences, which in turn influence its electronic properties, reactivity, and potential applications in materials science and catalysis.

Advanced Functional Applications of 1,1 Biindolyl Scaffolds

Anion Recognition Systems and Molecular Clefts

The design of synthetic receptors for the selective binding of anions is a major focus in supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. The [1,1']biindolyl scaffold, particularly the 2,2'-biindolyl (B1278822) isomer, has emerged as a highly effective platform for creating molecular clefts capable of anion recognition. These clefts utilize the indole (B1671886) N-H groups as hydrogen bond donors to interact with and bind anionic guest species.

Hydrogen-Bonding Interactions in Anion Binding

The fundamental principle behind the use of biindolyl scaffolds in anion recognition is their ability to form multiple hydrogen bonds. The two indole N-H groups within the biindolyl structure act as effective hydrogen-bond donors, creating a pre-organized binding pocket for anions.

To enhance the binding strength, molecular clefts have been synthesized by modifying the 2,2′-biindolyl scaffold. The introduction of additional hydrogen-bonding sites, such as benzamide (B126) units, has been shown to dramatically increase the association constants for anions like chloride. For instance, while a reference molecule containing only the two indole N-H groups exhibited an association constant (Kₐ) of 340 M⁻¹ for chloride in acetonitrile, the incorporation of two benzamide units increased this value significantly. The strategic placement of these groups creates a more defined and cooperative binding environment.

Further enhancements in binding affinity have been achieved through the structural preorganization of the biindolyl backbone. By creating a more rigid structure, such as in an indolo[2,3-a]carbazole (B1661996) core, the hydrogen-bonding sites are held in an optimal orientation for anion binding. This preorganization was found to increase binding affinities, providing an additional stabilization energy of 2.0 ± 0.2 kcal/mol. A comparison of a flexible 2,2'-biindolyl system with a rigid indolo[2,3-a]carbazole system showed a dramatic increase in the association constant for chloride, from 5.1 × 10³ M⁻¹ to 1.1 × 10⁵ M⁻¹, highlighting the critical role of structural rigidity in achieving strong anion binding.

Receptor CompoundKey Structural FeatureAnionSolventAssociation Constant (Kₐ, M⁻¹)Reference
Reference Molecule (10)Two indole N-H groupsCl⁻CH₃CN340
Benzamide-modified Biindolyl (1a)Biindolyl + two benzamide unitsCl⁻CH₃CN5.1 x 10³
Benzamide-modified Biindolyl (1b)Biindolyl + two benzamide unitsCl⁻CH₃CN1.4 x 10⁴
Rigid Indolo[2,3-a]carbazole system (158)Structurally preorganized coreCl⁻CH₃CN1.1 x 10⁵

Spectroscopic Signatures of Anion Binding

The binding of anions to this compound-based receptors can be monitored and quantified using various spectroscopic techniques, including ¹H NMR, UV-Vis, and fluorescence spectroscopy. These methods provide direct evidence of the host-guest interaction and allow for the determination of binding stoichiometries and association constants.

¹H NMR Titration: This is a powerful tool for studying anion binding. Upon the addition of an anion to a solution of the biindolyl receptor, changes in the chemical shifts of the N-H protons are observed. This downfield shift is indicative of hydrogen bond formation between the N-H groups and the anion. By monitoring these changes as a function of anion concentration, a binding isotherm can be constructed to calculate the association constant.

UV-Vis Spectroscopy: Anion binding can induce changes in the electronic structure of the receptor, leading to shifts in its UV-Vis absorption spectrum. These changes, which can manifest as a new absorption band or a shift in the existing maximum, are used to follow the titration process and determine binding constants.

Fluorescence Spectroscopy: For biindolyl derivatives that are fluorescent, anion binding can cause either quenching or enhancement of the fluorescence signal. These changes in emission intensity provide a sensitive method for detecting anions and quantifying the binding interaction. For example, some cleft-shaped receptors exhibit remarkable fluorescence enhancement upon binding with specific anions like fluoride.

These spectroscopic techniques are crucial for characterizing the anion recognition properties of this compound systems, confirming the formation of host-guest complexes and quantifying the strength and selectivity of the interactions.

Electrochemical Behavior and Redox Properties

The indole nucleus is an electroactive moiety, meaning it can be readily oxidized at various electrodes. The coupling of two indole units in the this compound structure gives rise to interesting electrochemical and redox properties, which are influenced by the linkage between the rings and the substituents present. Redox reactions, involving the transfer of electrons, are fundamental to many chemical and biological processes, including energy storage and catalysis.

Electrochemical Reduction Pathways

The electrochemical reduction of aromatic systems in aprotic media often occurs in sequential one-electron transfer steps. For biindolyl and related indole derivatives, electrochemical studies provide insight into their reaction mechanisms. The electrochemical behavior of indole compounds is well-documented; they are readily oxidized at carbon-based electrodes. The reduction process, while less commonly studied than oxidation for indoles, generally involves the addition of electrons to the π-system.

For many aromatic compounds, the reduction pathway involves:

A first reversible one-electron transfer to form a stable anion radical.

A second electron transfer to form a dianion. This step can be followed by subsequent chemical reactions, such as protonation by a proton donor in the solution.

Cyclic voltammetry is a key technique used to study these pathways, allowing for the determination of reduction potentials (Epc for cathodic peak potential) and the reversibility of the electron transfer steps. While specific detailed studies on the electrochemical reduction pathways of unsubstituted this compound are not extensively documented in the provided literature, the general principles of electrochemistry for aromatic and indole-containing compounds suggest a similar stepwise reduction mechanism.

Redox Chemistry of Related Systems

The redox chemistry of the indole nucleus is central to the function of many biologically important molecules. Indole and its derivatives are known to undergo oxidation that can lead to the formation of dimers and trimers. This tendency to form coupled systems is directly relevant to the redox chemistry of this compound, which can be viewed as a pre-formed dimer.

The redox potentials of molecules are intrinsically linked to their electronic structure, particularly the energies of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Oxidation (electron removal) is related to the HOMO energy.

Reduction (electron addition) is related to the LUMO energy.

In related systems like metalloporphyrins, the redox properties of the ligand and the central metal ion are crucial for their function in photoredox applications and catalysis. Similarly, for biindolyl systems, the two indole moieties act as the redox center. The electrochemical properties can be tuned by introducing electron-donating or electron-withdrawing substituents onto the indole rings, which alters the HOMO and LUMO energy levels and, consequently, the oxidation and reduction potentials. Understanding the redox behavior of these systems is essential for their application in areas such as electrocatalysis and the development of novel electronic materials.

Natural Occurrence and Biosynthesis of 1,1 Biindolyl Isomers

Isolation from Fungal Sources (e.g., Gliocladium catenulatum)

Fungi are a rich source of structurally diverse secondary metabolites, including various biindolyl isomers. The genus Gliocladium is particularly known for producing bioactive compounds such as terpenes, sulfur-containing diketopiperazines, and polyketides.

A notable example is the isolation of 1H,1'H-[3,3']biindolyl from the terrestrial fungus Gliocladium catenulatum. A strain of G. catenulatum, designated BAFC 3584, was isolated from soil sediments in a lettuce plantation in Argentina. In a laboratory setting, this fungal strain was cultivated in a malt (B15192052) extract medium. The mycelial extract of the fungus yielded 1H,1'H-[3,3']biindolyl, a compound that had not been previously described as a naturally occurring product. This discovery marked the first report of the isolation of this specific biindolyl from a terrestrial source.

Besides G. catenulatum, other fungal species have been found to produce biindolyl-related compounds. For instance, the blue-green pigment arcyriacyanin A, which contains a 2,4'-biindolyl structure, was isolated from the slime mould Arcyria obvelata. Biindole scaffolds are also key motifs in a range of natural products with diverse biological activities, such as bisindigotin from the medicinal herb Isatis indigotica.

The isolation process for these compounds typically involves fermentation of the fungal strain, followed by extraction of the mycelium and broth with organic solvents. The crude extract is then subjected to various chromatographic techniques to purify the individual compounds. In the case of the G. catenulatum study, the fermentation was carried out for 20 days under static, dark conditions, and the mycelium was extracted with ethanol (B145695) and ethyl acetate.

Proposed Biosynthetic Pathways of Naturally Occurring Biindolyls

The biosynthesis of biindolyls is a complex process that often starts from the amino acid L-tryptophan. The formation of the biindolyl scaffold generally involves the oxidative dimerization of two tryptophan molecules.

Several distinct biosynthetic pathways leading to different classes of bisindole alkaloids have been elucidated. One of the well-studied pathways leads to the formation of indolocarbazoles like rebeccamycin (B1679247) and staurosporine. This pathway involves a core set of four enzymes that convert two molecules of L-tryptophan into an indolocarbazole scaffold. The key steps include:

Production of an indolepyruvate (IPA) imine from L-tryptophan by an amino acid oxidase.

Radical coupling of the IPA enamine by a chromopyrrolic acid synthase to form an IPA enamine dimer, which spontaneously converts to chromopyrrolic acid.

An aryl-aryl coupling catalyzed by a cytochrome P450 enzyme.

Interception of the product by a flavin-dependent enzyme to generate the indolocarbazole aglycone.

For some biindolyls, the proposed biosynthesis is linked to other complex metabolites produced by the fungus. For example, it is suggested that 1H,1'H-[3,3']biindolyl isolated from G. catenulatum may be a metabolite derived from epipolythiodioxopiperazines (ETPs) like chaetomin (B1205490) or the verticillins. G. catenulatum belongs to the Sordariomycetes, a group of fungi known to produce verticillins, which could serve as biogenetic precursors.

Another proposed pathway involves the dimerization of indole (B1671886) derivatives. For instance, 5,7-dihydroxyindole has been shown to undergo dimerization to form 2,4'-biindolyls through photo-oxidation, autoxidation, or enzymatic oxidation.

The biosynthesis of other related compounds, such as terrequinone A, follows a different initial step, starting with the formation of indole pyruvic acid from L-tryptophan, distinguishing it from the pathways for indolocarbazoles. The diversity in biosynthetic pathways highlights the varied enzymatic machinery that fungi have evolved to produce a wide array of biindolyl structures.

Q & A

Q. How can researchers ethically share this compound-related data while protecting intellectual property?

  • Approach : Deposit spectral data in public repositories (e.g., Cambridge Structural Database). Use embargo periods for patent-pending work. Follow institutional guidelines for material transfer agreements (MTAs) .

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